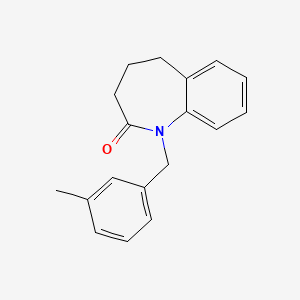

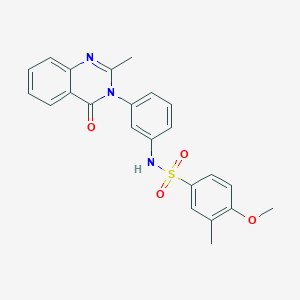

![molecular formula C18H15N5OS2 B2722026 2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(m-tolyl)acetamide CAS No. 868966-42-1](/img/structure/B2722026.png)

2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(m-tolyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(m-tolyl)acetamide” is a complex organic molecule that contains several functional groups and rings, including a thiophene ring, a [1,2,4]triazolo[4,3-b]pyridazine ring, and an acetamide group. These groups are common in many pharmaceuticals and biologically active compounds .

Molecular Structure Analysis

The molecular structure of this compound, based on its name, would be expected to have a planar triazolo[4,3-b]pyridazine ring system, with the thiophene and acetamide groups attached at specific positions. The exact 3D conformation would depend on the steric and electronic interactions between these groups .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present. For example, the acetamide group could undergo hydrolysis, and the thiophene ring might be susceptible to electrophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar acetamide group could enhance its solubility in polar solvents .Aplicaciones Científicas De Investigación

Insecticidal Applications

- Synthesis and Insecticidal Assessment : New heterocycles incorporating a thiadiazole moiety were synthesized and evaluated for their insecticidal activity against the cotton leafworm, Spodoptera littoralis. This demonstrates the potential for compounds with similar structures to serve as effective insecticides (Fadda et al., 2017).

Antimicrobial and Antiviral Applications

Synthesis and Antimicrobial Activity : Novel triazoles and triazolothiadiazines were synthesized and screened for antibacterial and antifungal activities, indicating the potential for structurally related compounds to combat microbial infections (Abbady, 2014).

Anti-HAV Activity : New triazolopyridazine derivatives were prepared and showed promising antiviral activity against hepatitis-A virus, highlighting the potential for related compounds to contribute to antiviral research (Shamroukh & Ali, 2008).

Anticancer Applications

- Synthesis and Anticancer Activity : A study on the synthesis of new 3-heteroarylindoles showed moderate to high anticancer activity against the MCF-7 human breast carcinoma cell line, suggesting the utility of related compounds in cancer research (Abdelhamid et al., 2016).

Structural and Computational Studies

- Structure Analysis and DFT Calculations : Pyridazine analogs have shown significant importance in medicinal chemistry. A study involving structural elucidation, DFT calculations, and Hirshfeld surface analysis of a specific pyridazine compound adds to the understanding of the structural and electronic properties of such compounds, which is crucial for their optimization and application in various fields (Sallam et al., 2021).

Mecanismo De Acción

Target of Action

The primary target of the compound 2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(m-tolyl)acetamide is currently unknown. The compound belongs to the [1,2,4]triazolo[4,3-b]pyridazine class of molecules , which have been studied for their potential as kinase inhibitors . .

Mode of Action

As a potential kinase inhibitor , it may interact with its targets by binding to the ATP-binding site of kinases, thereby inhibiting the phosphorylation process essential for signal transduction in cells. This could result in the modulation of cellular functions and pathways.

Biochemical Pathways

If it acts as a kinase inhibitor , it could potentially affect multiple signaling pathways regulated by these kinases, leading to downstream effects on cell proliferation, differentiation, and survival.

Result of Action

As a potential kinase inhibitor , it could potentially inhibit the activity of its target kinases, leading to alterations in cellular signaling and potentially affecting cell proliferation, differentiation, and survival.

Direcciones Futuras

Propiedades

IUPAC Name |

N-(3-methylphenyl)-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N5OS2/c1-12-4-2-5-13(10-12)19-16(24)11-26-17-8-7-15-20-21-18(23(15)22-17)14-6-3-9-25-14/h2-10H,11H2,1H3,(H,19,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTNGCNJRPCONGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)CSC2=NN3C(=NN=C3C4=CC=CS4)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N5OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{[1-(1,3-Thiazole-4-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione](/img/structure/B2721943.png)

![2-methoxy-N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}benzamide](/img/structure/B2721948.png)

![(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(3'-methoxy-[1,1'-biphenyl]-4-yl)methanone](/img/structure/B2721952.png)

![N-(2-carbamoylphenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B2721953.png)

![(2Z)-2-[(3,4-Dichlorophenyl)methylidene]-3-oxobutanamide](/img/structure/B2721954.png)

![3-[(Ethylsulfanyl)methyl]pyridin-2-amine](/img/structure/B2721957.png)

![4,5-Dimethyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B2721961.png)

![6-[(1-Acetylpiperidin-4-yl)amino]pyrimidine-4-carboxylic acid lithium salt](/img/structure/B2721962.png)

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-(benzo[d]oxazol-2-ylthio)acetamide](/img/structure/B2721965.png)